molecular formula C15H17N3O B15279084 5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile

5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile

Cat. No.: B15279084
M. Wt: 255.31 g/mol
InChI Key: RGVWYUGBZYDYJX-UHFFFAOYSA-N
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Description

5-((6-Methoxyquinolin-8-yl)amino)pentanenitrile is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((6-Methoxyquinolin-8-yl)amino)pentanenitrile typically involves the condensation of 6-methoxyquinolin-8-amine with a suitable nitrile compound. One common method involves the use of 1,3-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-((6-Methoxyquinolin-8-yl)amino)pentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to other quinoline-based antimalarials.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Potential use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-((6-Methoxyquinolin-8-yl)amino)pentanenitrile is not fully understood, but it is believed to involve the inhibition of key enzymes or pathways in microorganisms. For example, its antimalarial activity may be due to the inhibition of heme polymerization in the malaria parasite, similar to other quinoline-based antimalarials .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

5-[(6-methoxyquinolin-8-yl)amino]pentanenitrile

InChI

InChI=1S/C15H17N3O/c1-19-13-10-12-6-5-9-18-15(12)14(11-13)17-8-4-2-3-7-16/h5-6,9-11,17H,2-4,8H2,1H3

InChI Key

RGVWYUGBZYDYJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NCCCCC#N

Origin of Product

United States

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